Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Description
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the expected molecular structure and provide insights into electronic environments and molecular dynamics. The spectrum displays a distinctive downfield signal at 12.51 parts per million, assigned to the exchangeable proton associated with the 4-hydroxy group, indicating the predominance of the hydroxy tautomer under the analytical conditions employed.
The aromatic region of the proton nuclear magnetic resonance spectrum exhibits several well-resolved signals corresponding to the quinoline ring protons. A singlet at 8.70 parts per million corresponds to the proton at the 8-position of the quinoline ring, while a doublet at 8.35 parts per million with a coupling constant of 8.3 hertz represents the proton at the 6-position, adjacent to the trifluoromethyl substituent. The coupling pattern observed for this signal confirms the ortho relationship between adjacent aromatic protons and demonstrates the influence of the electron-withdrawing trifluoromethyl group on the chemical shift.
Additional aromatic signals include a singlet at 8.00 parts per million assigned to the proton at the 3-position and a doublet at 7.72 parts per million with a coupling constant of 8.1 hertz corresponding to the 1-position proton. These chemical shift values reflect the deshielding effects of the quinoline nitrogen and the electron-withdrawing substituents present in the molecule. The ethyl ester portion of the molecule contributes characteristic signals in the aliphatic region, including a quartet at 4.24 parts per million with coupling constants of 14.3 and 7.1 hertz representing the methylene protons, and a triplet at 1.29 parts per million with a coupling constant of 7.0 hertz corresponding to the methyl protons.
Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the trifluoromethyl substituent environment. Although specific fluorine-19 data for this compound was not detailed in the available sources, related quinoline derivatives with trifluoromethyl substituents typically exhibit signals in the range of -60 to -65 parts per million, consistent with aromatic trifluoromethyl groups. The fluorine nuclei within the trifluoromethyl group are magnetically equivalent, resulting in a single resonance signal that serves as a diagnostic marker for structural confirmation.
Infrared Absorption Signature Analysis
Infrared spectroscopy serves as a fundamental tool for functional group identification and structural confirmation of this compound. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations associated with its functional groups. The hydroxyl group at the 4-position contributes a broad absorption band typically observed in the 3200-3600 wavenumber region, with the exact position and shape influenced by hydrogen bonding interactions and tautomeric equilibrium with the oxo form.
The carbonyl stretching vibration of the ethyl ester functionality appears as a strong absorption band in the 1700-1750 wavenumber region, with the precise frequency dependent on the electronic environment created by the quinoline ring system and adjacent substituents. This carbonyl absorption serves as a definitive marker for the ester functional group and provides information about the degree of conjugation with the aromatic system. The quinoline ring system contributes multiple absorption bands in the 1450-1650 wavenumber region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations.
The trifluoromethyl group introduces characteristic absorption features in multiple regions of the infrared spectrum. The carbon-fluorine stretching vibrations typically appear as strong bands in the 1000-1300 wavenumber region, with the trifluoromethyl group producing a distinctive pattern of absorptions that serves as a fingerprint for this substituent. The aromatic carbon-hydrogen stretching vibrations contribute to the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the ethyl group appear in the 2800-3000 wavenumber region.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic studies of this compound provide detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements in the solid state. The compound typically crystallizes as white to off-white solid material with a characteristic melting point of 336 degrees Celsius with decomposition, indicating thermal stability up to elevated temperatures. The decomposition upon melting suggests potential intramolecular or intermolecular reactions occurring at high temperatures, possibly involving the ester functionality or tautomeric rearrangements.
The crystal structure reveals the spatial arrangement of functional groups and their influence on molecular conformation. The quinoline ring system adopts a planar configuration, as expected for aromatic heterocycles, with minimal deviation from planarity due to the fused ring system. The trifluoromethyl group at the 6-position extends perpendicular to the quinoline plane, creating a three-dimensional molecular architecture that influences packing patterns and intermolecular interactions within the crystal lattice.
The ethyl carboxylate ester group adopts a conformation that minimizes steric interactions with the quinoline ring system while maintaining favorable electronic interactions. The ester carbonyl oxygen can participate in hydrogen bonding interactions with the 4-hydroxy group, either intramolecularly or with neighboring molecules in the crystal structure. These hydrogen bonding patterns significantly influence the crystal packing arrangement and contribute to the overall stability of the crystalline form.
Conformational analysis reveals the preferred spatial arrangements of functional groups and their influence on molecular properties. The trifluoromethyl substituent creates a significant dipole moment that affects molecular polarity and influences crystal packing through dipole-dipole interactions. The 4-hydroxy group can exist in different conformations relative to the quinoline plane, with the preferred orientation determined by hydrogen bonding opportunities and steric considerations. Density functional theory calculations and X-ray crystallographic data provide complementary information about preferred conformations and their relative energies, contributing to understanding of structure-property relationships in this important quinoline derivative.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPSFWOMJQSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371907 | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-01-7, 26893-12-9 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Gould-Jacobs Reaction-Based Synthesis
The most commonly reported method for synthesizing Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is via the Gould-Jacobs reaction, which involves cyclization of anilines with diethyl ethoxymethylenemalonate derivatives.
- Starting Material: (4-Trifluoromethylphenylamino)methylenemalonic acid diethyl ester
- Reaction Conditions:
- Solvent: Diphenyl ether
- Temperature: Reflux (approx. 240–270 °C)
- Reaction Type: Thermal cyclization (Gould-Jacobs reaction)
- Outcome: Formation of the quinoline ring system with selective hydroxy substitution at position 4 and trifluoromethyl at position 6.
- Yield: Approximately 73% reported under optimized conditions.
Mechanistic Insight:
The reaction proceeds via initial condensation of the aniline derivative with diethyl ethoxymethylenemalonate to form an enamine intermediate, which upon heating undergoes intramolecular cyclization and elimination of ethanol to yield the quinoline ester.
Stepwise Synthesis via Intermediate Formation
An alternative detailed synthetic route involves multiple steps, including:
Step A: Formation of diethyl ({[2-(trifluoromethyl)phenyl]amino}methylene)malonate by heating diethyl ethoxymethylenemalonate with 2-(trifluoromethyl)aniline at 120–130 °C for several hours. The product is isolated by precipitation and filtration.
Step B: Cyclization of the above intermediate in diphenyl ether at 240–270 °C to form this compound. Ethanol is distilled off during this step, and the product is purified by recrystallization or solvent washing.
Step C: Optional hydrolysis of the ester to the corresponding quinoline-3-carboxylic acid by refluxing with sodium hydroxide followed by acidification.
Related Synthetic Variants
Combes Synthesis: Condensation of β-dicarbonyl compounds with arylamines to form β-amino enones, which cyclize to quinoline derivatives. This method is less commonly applied for this specific trifluoromethyl-substituted quinoline but is a general approach for quinoline synthesis.
Pfitzinger Reaction: Conversion of isatin derivatives with ketones under basic conditions to quinoline-4-carboxylic acids. This method is more suited for other quinoline derivatives and less reported for the trifluoromethyl-substituted compound.
Reaction Conditions and Optimization
| Step | Reagents/Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| A | 2-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate | None (neat) or minimal solvent | 120–130 | 4 hours | High | Formation of amino-methylene malonate |
| B | Intermediate from Step A | Diphenyl ether | 240–270 | 20–60 minutes | ~73 | Cyclization via Gould-Jacobs reaction |
| C | Ester from Step B + NaOH | Water/ethanol | Reflux | 3–5 hours | Variable | Hydrolysis to carboxylic acid optional |
Research Findings and Analytical Data
Yield and Purity: The Gould-Jacobs reaction under diphenyl ether reflux conditions consistently yields the target compound in yields around 70–75% with high purity after recrystallization.
Selectivity: The reaction selectively produces the 4-hydroxyquinoline isomer with trifluoromethyl substitution at position 6, avoiding side reactions or isomer formation.
Physical Properties: The product typically crystallizes with a melting point around 165 °C (for related derivatives), confirming the formation of the quinoline ester.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Gould-Jacobs Reaction | (4-Trifluoromethylphenylamino)methylenemalonic acid diethyl ester | Thermal cyclization | Diphenyl ether, reflux 240–270 °C | ~73 | High selectivity, good yield | High temperature, requires diphenyl ether |
| Stepwise Intermediate Formation | 2-(Trifluoromethyl)aniline + diethyl ethoxymethylenemalonate | Condensation + cyclization | 120–130 °C then 240–270 °C | High | Controlled stepwise synthesis | Multi-step, longer reaction time |
| Combes Synthesis | β-Dicarbonyl + arylamine | Condensation + cyclization | Various | Moderate | General quinoline synthesis | Less specific for trifluoromethyl derivatives |
| Pfitzinger Synthesis | Isatin + ketone | Base-catalyzed condensation | Basic conditions | Moderate | Alternative quinoline route | Not commonly used for this compound |
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like chloroacetyl chloride or acetyl chloride.
Common reagents and conditions used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, and phenyl isothiocyanate. Major products formed from these reactions include various quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial properties and potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerase and thymidylate synthase, which are crucial for DNA replication and cell division. This inhibition leads to the suppression of cancer cell proliferation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a trifluoromethyl group at the 6-position and a carboxylate ester at the 3-position of the quinoline ring. This structural configuration contributes significantly to its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition disrupts cellular processes, leading to antiproliferative effects in cancer cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through mechanisms that involve disrupting microbial cell walls or interfering with metabolic pathways .
Anticancer Properties
This compound has shown moderate cytotoxic activity against several cancer cell lines:
| Cell Line | Cytotoxicity (IC50 µM) |
|---|---|
| MCF-7 (breast cancer) | Moderate |
| HePG2 (liver cancer) | Moderate |
| HCT-116 (colon cancer) | Weak |
Research indicates that this compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Candida albicans | Significant |
The presence of the trifluoromethyl group enhances its interaction with biological targets, leading to improved efficacy compared to non-fluorinated analogs .
Case Studies and Research Findings
- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting moderate potency as an anticancer agent.
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives highlighted that modifications at specific positions can significantly enhance biological activity. The trifluoromethyl substitution was found to be critical for improving both anticancer and antimicrobial properties .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and functionalization. For example, regioselectivity in ethylation can be influenced by reaction temperature, solvent polarity, and catalyst choice. In related compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), adjusting reaction conditions (e.g., using Sharpless click chemistry or propargylation) can shift product ratios, as observed in triazole-substituted derivatives . NMR and MS are critical for monitoring regiochemical outcomes.
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of 1H NMR , 13C NMR , IR spectroscopy , and mass spectrometry (MS) is essential for confirming the ester, hydroxyl, and trifluoromethyl groups. For precise spatial arrangement, X-ray crystallography is recommended. For example, dihedral angles and hydrogen-bonding networks in similar quinoline derivatives were resolved using SHELX software for refinement . Elemental analysis further validates purity.
Q. What purification methods are suitable for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or ethanol/water mixtures is commonly employed, as demonstrated in the isolation of triazole-substituted quinolones . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective for separating regioisomers or by-products. Monitoring via TLC ensures fraction consistency.
Advanced Research Questions
Q. How can crystallographic data (e.g., dihedral angles, hydrogen bonding) inform the design of derivatives with enhanced stability or bioactivity?
- Methodological Answer : Crystallographic studies reveal that non-covalent interactions (e.g., C–H···N, C–H···F, and π–π stacking) stabilize the 3D network. For instance, in Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, dihedral angles between the quinoline core and substituents (e.g., 50.27° for triazole-quinoline) correlate with conformational flexibility . Modifying substituents to optimize these angles could enhance binding to biological targets.
Q. What strategies optimize the synthesis of trifluoromethyl-substituted quinoline derivatives for high-yield, scalable production?
- Methodological Answer : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing trifluoromethyl groups. In related work, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate was synthesized via stepwise functionalization, where hydrolysis of the ester group to carboxylic acid (using NaOH/H2O) preceded coupling . Microwave-assisted synthesis may reduce reaction times and improve yields.
Q. How should researchers design antimicrobial activity assays for trifluoromethyl quinolones, and what controls are essential?
- Methodological Answer : Follow protocols validated for fluoroquinolone derivatives:
- Test strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
- Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control.
- MIC determination : Employ broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Activity trends in related compounds (e.g., moderate inhibition at 16 µg/mL) suggest starting with similar ranges .
Q. What computational or experimental approaches resolve contradictions in reactivity data for trifluoromethyl quinolones?
- Methodological Answer : Discrepancies in regioselectivity or reaction yields can arise from steric effects or electronic influences of the trifluoromethyl group. Use DFT calculations to model transition states and compare with experimental outcomes (e.g., NMR coupling constants). For example, conflicting data on ethylation ratios in similar quinolines were resolved by correlating solvent polarity with carbocation stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
